molecular formula C10H16O2 B044800 1,3-Adamantanediol CAS No. 5001-18-3

1,3-Adamantanediol

Cat. No. B044800
Key on ui cas rn: 5001-18-3
M. Wt: 168.23 g/mol
InChI Key: MOLCWHCSXCKHAP-UHFFFAOYSA-N
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Patent
US07091342B2

Procedure details

A mixture of 1.00 g of adamantane, 0.026 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (2% by mole relative to adamantane), 9.0 g of acetic acid and 0.003 g of acetylacetonatovanadium(III) was stirred at 85° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 2-adamantanon, 1-adamantanol and 1,3-adamantanediol in 3%, 27% and 4% yields, respectively, at 41% conversion of adamantane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:11]N1C(=O)N(O)C(=O)N(O)[C:13]1=[O:22].[O:23]=O>C(O)(=O)C>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.[C:13]12([OH:22])[CH2:9][CH:3]3[CH2:4][CH:5]([CH2:10][CH:1]([CH2:2]3)[CH2:8]1)[CH2:6]2.[C:13]12([OH:22])[CH2:9][CH:7]3[CH2:6][CH:5]([CH2:10][C:1]([OH:23])([CH2:8]3)[CH2:2]1)[CH2:4]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Name
Quantity
0.026 g
Type
reactant
Smiles
ON1C(N(C(N(C1=O)O)=O)O)=O
Name
Quantity
9 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
Type
product
Smiles
C12(CC3(CC(CC(C1)C3)C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091342B2

Procedure details

A mixture of 1.00 g of adamantane, 0.026 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (2% by mole relative to adamantane), 9.0 g of acetic acid and 0.003 g of acetylacetonatovanadium(III) was stirred at 85° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 2-adamantanon, 1-adamantanol and 1,3-adamantanediol in 3%, 27% and 4% yields, respectively, at 41% conversion of adamantane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:11]N1C(=O)N(O)C(=O)N(O)[C:13]1=[O:22].[O:23]=O>C(O)(=O)C>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.[C:13]12([OH:22])[CH2:9][CH:3]3[CH2:4][CH:5]([CH2:10][CH:1]([CH2:2]3)[CH2:8]1)[CH2:6]2.[C:13]12([OH:22])[CH2:9][CH:7]3[CH2:6][CH:5]([CH2:10][C:1]([OH:23])([CH2:8]3)[CH2:2]1)[CH2:4]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Name
Quantity
0.026 g
Type
reactant
Smiles
ON1C(N(C(N(C1=O)O)=O)O)=O
Name
Quantity
9 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
Type
product
Smiles
C12(CC3(CC(CC(C1)C3)C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091342B2

Procedure details

A mixture of 1.00 g of adamantane, 0.026 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (2% by mole relative to adamantane), 9.0 g of acetic acid and 0.003 g of acetylacetonatovanadium(III) was stirred at 85° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 2-adamantanon, 1-adamantanol and 1,3-adamantanediol in 3%, 27% and 4% yields, respectively, at 41% conversion of adamantane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:11]N1C(=O)N(O)C(=O)N(O)[C:13]1=[O:22].[O:23]=O>C(O)(=O)C>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.[C:13]12([OH:22])[CH2:9][CH:3]3[CH2:4][CH:5]([CH2:10][CH:1]([CH2:2]3)[CH2:8]1)[CH2:6]2.[C:13]12([OH:22])[CH2:9][CH:7]3[CH2:6][CH:5]([CH2:10][C:1]([OH:23])([CH2:8]3)[CH2:2]1)[CH2:4]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Name
Quantity
0.026 g
Type
reactant
Smiles
ON1C(N(C(N(C1=O)O)=O)O)=O
Name
Quantity
9 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
Type
product
Smiles
C12(CC3(CC(CC(C1)C3)C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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